2-Chloro-3-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

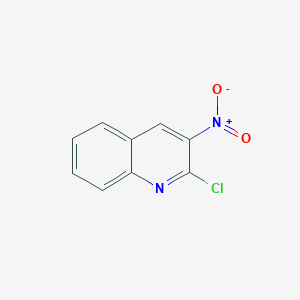

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZXGIIGQHCVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506124 | |

| Record name | 2-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78105-37-0 | |

| Record name | 2-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitroquinoline: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Chloro-3-nitroquinoline. As a key building block in synthetic organic chemistry, its unique electronic and structural features make it a valuable precursor for a range of heterocyclic compounds, particularly in the field of medicinal chemistry. This document delves into the causality behind its reactivity and provides practical insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a substituted quinoline derivative with the chemical formula C₉H₅ClN₂O₂.[1][2] Its structure is characterized by a quinoline bicyclic system, with a chlorine atom at position 2 and a nitro group at position 3. This specific substitution pattern is crucial to its chemical behavior.

The presence of the strongly electron-withdrawing nitro group at the C-3 position significantly influences the electron density of the entire quinoline ring system.[3] This effect is most pronounced at the ortho (C-2, C-4) and para (C-6, C-8) positions, rendering them susceptible to nucleophilic attack.[3] The chlorine atom at the C-2 position serves as an excellent leaving group in nucleophilic substitution reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78105-37-0 | [1] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 208.60 g/mol | [1][4] |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)[O-] | [1] |

| Appearance | Solid (form may vary) | [5] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from a more substituted quinoline precursor. A common and key starting material for its preparation is 2,4-dichloro-3-nitroquinoline.[3][6] The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.

The process leverages the differential reactivity of the two chlorine atoms in 2,4-dichloro-3-nitroquinoline. The presence of the electron-withdrawing nitro group at the 3-position activates both the C-2 and C-4 positions for nucleophilic attack. However, the C-4 position is generally more activated, allowing for selective substitution at this position while leaving the C-2 chlorine intact.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound derivatives.

Reactivity

The reactivity of this compound is dominated by its electrophilic character, making it a valuable reagent in organic synthesis.[1] The key reactive sites are the carbon atom bearing the chloro group (C-2) and the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is an excellent leaving group, readily displaced by a variety of nucleophiles.[3] The electron-withdrawing nitro group at the adjacent C-3 position stabilizes the negatively charged Meisenheimer complex intermediate, which is a key factor in facilitating the SNAr mechanism.[3] This reactivity allows for the introduction of various functional groups at the C-2 position, including amines, alkoxides, and thiolates, leading to the synthesis of a diverse range of quinoline derivatives.

Reduction of the Nitro Group: The nitro group at the C-3 position can be reduced to an amino group. This transformation is a critical step in the synthesis of more complex heterocyclic systems, such as the formation of a fused imidazole ring to create 1H-imidazo[4,5-c]quinoline scaffolds.[3]

The diagram below illustrates the general mechanism of a nucleophilic aromatic substitution reaction on this compound.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds.[7][8] The quinoline ring system is a privileged structure in drug discovery, exhibiting activities such as anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[7][8]

A notable application of this compound is as a precursor for the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives .[3] These compounds are being actively investigated as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). The A3AR is a promising therapeutic target for a variety of conditions, including inflammatory diseases, chronic neuropathic pain, and certain liver conditions.[3]

The synthetic utility of this compound in this context lies in its trifunctional nature:

-

The chloro group at C-2 acts as a leaving group for further substitutions.

-

The nitro group at C-3 can be reduced to an amine, which is then used for the construction of the fused imidazole ring.[3]

-

The quinoline core itself provides the necessary scaffold for biological activity.

Spectroscopic Characterization

While specific spectral data for this compound is not detailed in the provided search results, characterization of such compounds typically relies on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the quinoline ring and the presence of the nitro group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

For related compounds like 2-chloroquinoline, extensive spectral data is available, which can serve as a reference for interpreting the spectra of this compound.[9]

Safety and Handling

As a reactive chemical intermediate, this compound and its precursors like 2,4-dichloro-3-nitroquinoline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety guidelines for related chloro-nitro-aromatic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.[10][11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

For detailed and specific safety information, it is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic properties, arising from the interplay of the chloro and nitro substituents on the quinoline core, make it a valuable building block for the construction of complex heterocyclic systems. The ability to undergo regioselective nucleophilic aromatic substitution and the potential for further functionalization of the nitro group provide synthetic chemists with a powerful tool for the development of novel, biologically active compounds. As research into A3 adenosine receptor modulators and other therapeutic agents continues, the importance of this compound as a key synthetic precursor is likely to grow.

References

-

Chemsrc. (2025, August 27). 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Retrieved from [Link]

-

International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 78105-37-0 | C9H5ClN2O2. Retrieved from [Link]

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

-

PubChem. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 133860-75-0 | Product Name : 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]

- Dias, F. R. F., Campos, V. R., de Moraes, R. S. M., Souza, N. A., Cunha, A. C., Lage, M. R., & Ferreira, G. B. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1658.

- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2012).

Sources

- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]

- 2. appchemical.com [appchemical.com]

- 3. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]

- 4. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitroquinoline is a key heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry.[1] Its quinoline core, substituted with both a chloro and a nitro group, imparts unique reactivity, making it a valuable precursor for the synthesis of a variety of more complex molecules, including potential drug candidates. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the known and anticipated physical properties of this compound, alongside comprehensive, field-proven experimental protocols for their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is confirming its molecular structure and identity.

Chemical Structure:

Caption: Molecular Structure of this compound

Key Identifiers:

| Identifier | Value |

| CAS Number | 78105-37-0[1] |

| Molecular Formula | C₉H₅ClN₂O₂[1] |

| Molecular Weight | 208.6 g/mol [1] |

| InChI | InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H |

| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)[O-][1] |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not explicitly reported. Estimated to be in the range of 120-130 °C. | The related isomer, 4-Chloro-3-nitroquinoline, has a reported melting point of 121-122 °C. The exact melting point should be determined experimentally. |

| Boiling Point | Not reported. | Due to the presence of the nitro group, the compound may decompose at high temperatures. |

| Solubility | Insoluble in water. Soluble in many organic solvents. | Nitroquinoline derivatives are generally soluble in solvents like ethanol, ether, benzene, and chloroform.[2] The solubility of a similar compound, 2-chloro-5-nitroaniline, decreases in the order: N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[3] |

| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar quinoline derivatives. |

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely used and reliable technique for determining the melting point of crystalline solids.

Experimental Workflow:

Caption: Workflow for Melting Point Determination

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is a finely ground, dry powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the determined melting point as a range of these two temperatures.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Causality Behind Experimental Choices: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the structure of this compound. Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR spectrum.

Anticipated ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will influence the precise chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the chloro group (C2) and the carbon atom attached to the nitro group (C3) are expected to be significantly deshielded and appear at lower field.

Experimental Workflow:

Caption: Workflow for NMR Spectrum Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a small vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are typically used for both experiments.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Causality Behind Experimental Choices: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. For solid samples, the KBr pellet method is a common technique that involves dispersing the sample in a solid matrix that is transparent to infrared radiation.

Anticipated FT-IR Spectral Features:

-

Aromatic C-H stretching: Peaks are expected above 3000 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions are typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively, which are characteristic of the nitro group.[4]

-

C=N and C=C stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[4]

-

C-Cl stretching: A peak corresponding to the carbon-chlorine bond is expected in the fingerprint region (typically below 800 cm⁻¹).

Experimental Workflow:

Caption: Workflow for FT-IR Spectrum Acquisition (KBr Pellet Method)

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum is usually collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Causality Behind Experimental Choices: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule). For aromatic compounds like this compound, the extended π-system of the quinoline ring is the primary chromophore.

Anticipated UV-Vis Spectral Features:

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region due to π → π* transitions within the aromatic system.[5] The presence of the nitro group, an electron-withdrawing group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline.

Experimental Workflow:

Caption: Workflow for UV-Vis Spectrum Acquisition

Step-by-Step Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.

-

Spectrum Acquisition: Place the blank and sample cuvettes in the UV-Vis spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures. In general, it is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, a compound of significant interest to the scientific community. While some physical constants for this specific molecule are not yet widely reported, this guide has offered estimations based on structurally related compounds and, more importantly, has detailed the robust experimental protocols necessary for their precise determination. By following the outlined methodologies, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

-

ResearchGate. (2020). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Retrieved from [Link]

Sources

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to 2-Chloro-3-nitroquinoline (CAS: 78105-37-0)

In the landscape of synthetic organic chemistry and drug discovery, the quinoline scaffold stands as a "privileged structure," forming the core of numerous natural products and pharmacologically active compounds.[1][2] Within this important class of heterocycles, this compound (CAS No. 78105-37-0) emerges as a highly functionalized and reactive intermediate. Its strategic placement of a nucleophilically displaceable chlorine atom and a potent electron-withdrawing nitro group makes it a versatile precursor for constructing complex molecular architectures.

This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven insights into its application, and offer detailed protocols for its synthesis and handling. The objective is to equip the scientific professional with the foundational knowledge required to effectively leverage this compound in their research and development endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in the laboratory. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 78105-37-0 | [3][4][] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3][4][6] |

| Molecular Weight | 208.60 g/mol | [3][4] |

| Appearance | Crystalline Powder | |

| Melting Point | 120-121 °C | [7] |

| Density | 1.484 g/cm³ | [7] |

| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)[O-] | [3] |

| InChI Key | OFUFXTHGZWIDDB-UHFFFAOYSA-N | [8] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm), with coupling patterns dictated by their positions on the quinoline ring. The proton at C4, being adjacent to the electron-withdrawing nitro group, would likely be the most deshielded singlet or doublet.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon attached to the chlorine (C2) and the carbon bearing the nitro group (C3) would be significantly influenced by these substituents.

-

IR Spectroscopy: Characteristic peaks would include strong absorbances for the N-O stretching of the nitro group (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C=N stretching of the quinoline ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208 and a characteristic M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of substituted quinolines often involves classic named reactions that build the heterocyclic core. A highly effective and common method for producing 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction , starting from an appropriate N-phenylacetamide (acetanilide).[9][10] While a direct, one-pot synthesis for this compound from simple precursors is not commonly cited, a logical and plausible pathway involves the nitration of a 2-chloroquinoline precursor.

Plausible Synthetic Workflow

The following workflow outlines a conceptual, multi-step synthesis. This approach is based on established chemical principles for quinoline functionalization.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Nitration of 2-Chloroquinoline

This protocol is a representative procedure based on standard nitration chemistry of aromatic systems. CAUTION: This reaction involves strong acids and generates a toxic, reactive product. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. [11]

Materials:

-

2-Chloroquinoline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice/Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

-

Substrate Addition: While maintaining the temperature below 10 °C, slowly add 2-chloroquinoline (1.0 eq) portion-wise to the stirred sulfuric acid. The quinoline will dissolve to form the sulfate salt.

-

Causality: This step ensures the substrate is fully dissolved and protonated, preparing it for electrophilic attack. Maintaining a low temperature is critical to prevent unwanted side reactions and runaway nitration.

-

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the flask containing the 2-chloroquinoline solution. Monitor the internal temperature closely, ensuring it does not exceed 10-15 °C.

-

Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. The electron-rich quinoline ring attacks the nitronium ion. The substitution occurs preferentially at the C3 position due to the directing effects of the heterocyclic nitrogen and the existing chloro group.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate (the crude product) should form.

-

Causality: Quenching on ice neutralizes the strong acid and precipitates the organic product, which is poorly soluble in water. This must be done slowly to dissipate the heat generated from the acid-water dilution.

-

-

Isolation & Purification: a. Filter the crude solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). b. Dry the crude product under vacuum. c. Purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, IR, MS).

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the electronic interplay of its functional groups. The quinoline ring itself is electron-deficient, but the presence of the nitro group at the C3 position dramatically enhances this effect through strong resonance and inductive electron withdrawal.

This electronic environment makes the molecule a potent electrophile, highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[12]

-

Activation at C2: The chlorine atom at the C2 position is an excellent leaving group. This position is significantly activated towards nucleophilic attack due to the electron-withdrawing effect of both the adjacent ring nitrogen and the nitro group at C3.

-

Activation at C4: The C4 position is also highly electron-deficient (activated) and can be a site for nucleophilic attack, especially if a suitable leaving group were present.

This dual activation allows for regioselective reactions where various nucleophiles (amines, alcohols, thiols, etc.) can displace the C2-chloro group, providing a direct pathway to a wide array of 2-substituted-3-nitroquinoline derivatives.[3]

Caption: Reactivity hotspots on the this compound scaffold.

Applications in Organic Synthesis and Drug Discovery

The true value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the synthesis of novel therapeutics. The quinoline core is a cornerstone of medicinal chemistry, found in drugs with a vast range of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][13]

-

Precursor to Fused Heterocyclic Systems: The dual functionality of the chloro and nitro groups allows for sequential reactions. For instance, the chloro group can be substituted by a nucleophile, and the nitro group can subsequently be reduced to an amine. This newly formed amine can then participate in intramolecular cyclization reactions to form fused polycyclic systems like imidazo[4,5-c]quinolines or pyrrolo[3,2-c]quinolines.[12]

-

Scaffold for Medicinal Chemistry: By reacting this compound with a diverse library of nucleophiles (e.g., amines, phenols), chemists can rapidly generate a large number of analogues. These libraries can then be screened for biological activity against various disease targets, such as kinases, receptors, or enzymes. The nitro group itself can be a pharmacophore or be modified to explore the structure-activity relationship (SAR).

-

Development of Novel Therapeutic Agents: While a different isomer (4-Chloro-3-nitroquinoline) is a key intermediate for the immune response modifier Imiquimod, the 2-chloro isomer provides a scaffold for creating novel analogues with potentially different or improved therapeutic profiles.[14] Research into related nitroquinoline compounds like Nitroxoline has shown anticancer and antibacterial properties, highlighting the pharmacological potential of this chemical class.[15][16]

Safety and Handling

This compound is a hazardous substance that must be handled with significant care.

-

Primary Hazards:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 3).

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.

-

-

Mandatory Precautions:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[18]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][17] Store locked up or in an area accessible only to authorized personnel.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

-

Conclusion

This compound is more than just a chemical on a shelf; it is a potent and versatile tool for chemical innovation. Its well-defined reactivity, governed by the powerful electron-withdrawing nitro group and the labile chloro substituent, provides a reliable entry point into a vast chemical space of substituted quinolines and fused heterocyclic systems. For researchers in drug discovery and process development, a deep understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the creation of novel molecules that could address significant unmet medical needs.

References

-

This compound | 78105-37-0 | C9H5ClN2O2 | Appchem. Appchem. [Link]

-

Cas 78105-37-0, this compound. LookChem. [Link]

-

This compound 78105-37-0 Purity 0.98. Dochemical. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Product Detail - 2a biotech. 2a biotech. [Link]

-

Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link]

-

2-Chloroquinoline. PubChem, National Institutes of Health. [Link]

-

2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine. Pharmaffiliates. [Link]

-

Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

2,4-Dichloro-3-nitroquinoline. PubChem, National Institutes of Health. [Link]

-

Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central, National Institutes of Health. [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed Central, National Institutes of Health. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Chemical structures of clioquinol (1) and nitroxoline (2). ResearchGate. [Link]

-

2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Nitroxoline induces apoptosis and slows glioma growth in vivo. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 78105-37-0 | DDA10537 [biosynth.com]

- 4. appchemical.com [appchemical.com]

- 6. chemscene.com [chemscene.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. chemijournal.com [chemijournal.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]

- 13. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemicalbook.com [chemicalbook.com]

synthesis and characterization of 2-Chloro-3-nitroquinoline

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-nitroquinoline

Executive Summary

This compound is a pivotal heterocyclic intermediate, valued for its role in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its unique electronic structure, featuring both an electrophilic chlorine atom at the 2-position and a strong electron-withdrawing nitro group at the 3-position, makes it a versatile precursor for a variety of substitution and coupling reactions. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, beginning from readily available 2-hydroxyquinoline. Furthermore, it details the essential analytical techniques required for its unambiguous characterization, ensuring purity and structural integrity. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this important building block.

Introduction: The Strategic Importance of this compound

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry.

This compound (CAS No: 78105-37-0) emerges as a particularly valuable intermediate.[2][3] The chlorine atom at the C2 position acts as an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functionalities, such as amines, alcohols, and thiols, to build molecular complexity. Concurrently, the adjacent nitro group at the C3 position strongly activates the C2 position towards nucleophilic attack and can itself be reduced to an amino group, providing another handle for further derivatization. This dual functionality makes this compound a highly sought-after precursor for constructing novel libraries of potential therapeutic agents.

This guide eschews a simple recitation of facts, instead providing a field-tested perspective on the synthesis and validation of this key intermediate, emphasizing the rationale behind methodological choices to ensure reproducibility and high purity.

Synthesis of this compound: A Two-Step Approach

Direct nitration of 2-chloroquinoline often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product. A more controlled and efficient strategy involves a two-step sequence starting from 2-hydroxyquinoline (also known as 2-quinolinone or carbostyril), a commercially available and relatively inexpensive starting material. This approach leverages the directing effects of the existing functional groups to ensure high regioselectivity.

Synthetic Strategy Overview

The chosen pathway consists of two sequential reactions:

-

Electrophilic Nitration: 2-hydroxyquinoline is first nitrated to selectively install a nitro group at the C3 position, yielding 3-nitro-2-hydroxyquinoline. The electron-donating character of the hydroxyl/amide group activates the ring and directs the incoming electrophile (NO₂⁺) primarily to the C3 position.

-

Chlorination: The hydroxyl group of the intermediate is then converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the stable quinolinone into the more reactive 2-chloroquinoline derivative.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-2-hydroxyquinoline

-

Rationale: A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ. Sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion required for the reaction. Careful temperature control is critical to prevent over-nitration and decomposition.

-

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 g of 2-hydroxyquinoline to 100 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

-

Maintain the temperature of the mixture below 5 °C.

-

Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the 2-hydroxyquinoline solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the product in a vacuum oven at 60 °C to yield crude 3-nitro-2-hydroxyquinoline. Recrystallization from glacial acetic acid may be performed for higher purity.

-

Protocol 2: Synthesis of this compound

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group of the quinolinone with a chlorine atom. The reaction is typically performed under reflux.

-

Step-by-Step Methodology:

-

In a fume hood, combine 15 g of dry 3-nitro-2-hydroxyquinoline with 75 mL of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Gently heat the mixture to reflux using a heating mantle. The solid will gradually dissolve.

-

Maintain the reflux for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto 400 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute ammonium hydroxide solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration and wash it extensively with cold water.

-

Dry the crude this compound. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

-

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of physical and spectroscopic methods should be employed.

Physical and Chemical Properties

The primary quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 78105-37-0 | [2][3] |

| Molecular Formula | C₉H₅ClN₂O₂ | [2][4] |

| Molecular Weight | 208.60 g/mol | [2][4] |

| Appearance | Solid (typically a pale yellow or off-white powder) | [4] |

| Purity | >97% (typical for commercial grades) | [4] |

Spectroscopic and Analytical Data Interpretation

The following sections describe the expected results from key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The chemical shifts will be downfield due to the electron-withdrawing effects of the chloro and nitro groups. Protons closer to these groups will exhibit greater downfield shifts.

-

¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The carbon atom attached to the chlorine (C2) and the carbon attached to the nitro group (C3) will be significantly deshielded and appear at a lower field. The other seven aromatic carbons will resonate in the typical range of δ 120-150 ppm.

2. Infrared (IR) Spectroscopy

-

Protocol: Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Interpretation: The IR spectrum provides crucial information about the functional groups present.[5]

-

NO₂ Stretch: Look for two strong, characteristic absorption bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the nitro group.

-

Aromatic C=C/C=N Stretch: Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region, indicative of the quinoline ring.

-

Aromatic C-H Stretch: A peak or group of peaks should appear just above 3000 cm⁻¹.

-

C-Cl Stretch: A signal corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

-

Caption: Logical relationships in the characterization of the target compound.

3. Mass Spectrometry (MS)

-

Protocol: Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 208.6.

-

Isotopic Pattern: A key confirmation is the presence of an [M+2]⁺ peak at m/z ≈ 210.6 with an intensity that is approximately one-third of the [M]⁺ peak. This characteristic 3:1 ratio is definitive for a molecule containing one chlorine atom.[6]

-

Fragmentation: Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) and/or the chlorine atom (-Cl, 35/37 Da).

-

4. Chromatographic Analysis (HPLC/GC)

-

Protocol: Develop a method using High-Performance Liquid Chromatography (HPLC) with a C18 column or Gas Chromatography (GC) to assess purity.[7]

-

Interpretation: A pure sample should exhibit a single major peak. The presence of other peaks would indicate impurities from starting materials or side reactions, and the area percentage can be used to quantify the purity.

Safety, Handling, and Storage

-

Safety: this compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations, particularly the synthesis steps involving phosphorus oxychloride and concentrated acids, must be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide has outlined a logical and reliable pathway for the synthesis of this compound, a valuable intermediate in modern organic and medicinal chemistry. By starting from 2-hydroxyquinoline, the synthesis proceeds with high regioselectivity, simplifying purification and maximizing yield. Furthermore, a multi-technique approach to characterization, including NMR, IR, and Mass Spectrometry, has been detailed to provide a self-validating system for confirming the structure and ensuring the high purity required for subsequent applications. The methodologies and insights presented herein are designed to empower researchers to confidently produce and validate this important chemical building block.

References

-

Oriental Journal of Chemistry. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 78105-37-0 | DDA10537 [biosynth.com]

- 3. This compound | 78105-37-0 [amp.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Nature of 2-Chloro-3-nitroquinoline: A Cornerstone for Heterocyclic Synthesis

Abstract

2-Chloro-3-nitroquinoline is a pivotal heterocyclic intermediate renowned for its pronounced electrophilic character. This guide provides an in-depth exploration of the molecular and electronic factors governing its reactivity, primarily focusing on its utility in Nucleophilic Aromatic Substitution (SNAr) reactions. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and illustrate its synthetic versatility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1] Compounds incorporating the quinoline nucleus exhibit a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The functionalization of this core is key to modulating its properties. This compound (CAS No: 78105-37-0) stands out as a highly reactive and versatile intermediate for achieving this.[2][3] Its electrophilic nature, the central theme of this guide, makes it an exceptional substrate for constructing complex molecular architectures.[2]

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its unique electronic architecture. The molecule's properties are dictated by the interplay of the quinoline ring system and its two key substituents: a chloro group at the C2 position and a nitro group at the C3 position.

-

The Pyridine Ring: The nitrogen atom in the quinoline ring is inherently electronegative, withdrawing electron density from the carbocyclic system, particularly from the C2 and C4 positions. This effect inherently lowers the electron density of the pyridine part of the ring system, predisposing it to nucleophilic attack.

-

The Nitro Group (–NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[4][5] It exerts its influence through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group delocalizes electron density from the ring onto its oxygen atoms, creating significant electron deficiency (electrophilicity) at the ortho (C2, C4) and para (C6, C8) positions relative to it.

-

-

The Chloro Group (–Cl): Located at the electron-deficient C2 position, the chlorine atom serves as an excellent leaving group in substitution reactions.[6] Its displacement is the key step in the functionalization of the molecule.

The confluence of these effects renders the C2 position exceptionally electron-poor and thus highly susceptible to attack by nucleophiles.

Caption: Electronic effects amplifying the electrophilicity of C2.

Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction pathway through which this compound expresses its electrophilic nature is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step process ideally suited for electron-deficient aromatic systems.[4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-poor C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the causal factor behind the reaction's feasibility. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the adjacent nitro group. This stabilization by the electron-withdrawing nitro group significantly lowers the activation energy for this step.[4]

Step 2: Elimination of the Leaving Group and Rearomatization The aromaticity of the quinoline ring is restored through the elimination of the chloride ion (Cl⁻). This step is typically fast as it re-establishes the highly stable aromatic system.[5]

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 78105-37-0 | DDA10537 [biosynth.com]

- 3. appchemical.com [appchemical.com]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 6. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]

The Strategic Intermediate: A Technical Guide to 2-Chloro-3-nitroquinoline in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to the synthetic chemist, 2-Chloro-3-nitroquinoline has emerged as a highly versatile and reactive scaffold. Its unique electronic and steric properties make it a cornerstone in the construction of complex heterocyclic systems, particularly in the realm of kinase inhibitors for oncology. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical characterization to its nuanced reactivity and application in the development of targeted therapeutics. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical concepts with practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Core and the Rise of a Key Intermediate

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its pharmacological profile. This compound (CAS No: 78105-37-0) represents a particularly powerful iteration of this scaffold.[3] The presence of a chloro group at the 2-position and a strongly electron-withdrawing nitro group at the 3-position creates a highly electrophilic center, primed for a variety of chemical transformations. This guide will dissect the intrinsic properties of this compound that make it an indispensable tool in the drug discovery pipeline.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis of this compound is fundamental to its utility. While various methods for quinoline synthesis exist, the Vilsmeier-Haack reaction is a commonly employed and robust method for the preparation of 2-chloro-3-formylquinolines, which are closely related precursors.[4][5] The synthesis of this compound itself can be approached through the nitration of 2-chloroquinoline or the chlorination of 3-nitro-2-quinolone.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 78105-37-0 | [3] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.6 g/mol | [3] |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | 148-150 °C (for 2-chloro-3-quinolinecarboxaldehyde) | N/A |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 4-position is anticipated to be the most deshielded due to the anisotropic effects of the adjacent nitro group and the quinoline ring system.

-

¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon bearing the chloro group (C2) and the carbon bearing the nitro group (C3) will be significantly influenced by these substituents. The C4 carbon is also expected to be significantly downfield.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with the molecular ion peak (M+) at m/z 208 and the M+2 peak at m/z 210 in an approximate 3:1 ratio.

The Chemistry of this compound: A Tale of Two Reactive Sites

The synthetic utility of this compound is dictated by the reactivity of its two key functional groups: the C2-chloro and the C3-nitro moieties. The interplay of these groups under various reaction conditions allows for a diverse range of molecular architectures to be constructed.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The quinoline ring, particularly when substituted with a powerful electron-withdrawing group like the nitro group, is highly activated towards nucleophilic aromatic substitution. The C2-chloro group serves as an excellent leaving group in these reactions.

This reactivity allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a facile entry into a diverse chemical space. This is a cornerstone of its application in building libraries of potential drug candidates.

Caption: Generalized mechanism of SNAr at the C2 position.

Reduction of the C3-Nitro Group

The nitro group at the C3-position can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂). This transformation is pivotal as it introduces a new nucleophilic center and a key pharmacophoric element. The resulting 2-chloro-3-aminoquinoline is a valuable intermediate for further elaboration, for instance, through acylation, sulfonylation, or condensation reactions.

Caption: Reduction of the nitro group to an amine.

Application in Drug Discovery: The Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] The quinoline core can mimic the adenine scaffold of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their activity.

Case Study: Synthesis of a VEGFR-2 Inhibitor Precursor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The following workflow outlines a plausible synthetic route to a VEGFR-2 inhibitor precursor, leveraging the reactivity of this compound.

Step 1: Synthesis of N-(substituted-phenyl)-3-nitroquinolin-2-amine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired substituted aniline (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the N-(substituted-phenyl)-3-nitroquinolin-2-amine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired N²-(substituted-phenyl)quinoline-2,3-diamine.

Caption: Synthetic workflow to a kinase inhibitor precursor.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its inherent reactivity, governed by the interplay of the chloro and nitro substituents, provides a robust and versatile platform for the construction of complex, biologically active molecules. The applications in the synthesis of kinase inhibitors highlighted in this guide underscore its importance in contemporary drug discovery. As the demand for novel and highly selective therapeutics continues to grow, the strategic deployment of such powerful chemical intermediates will undoubtedly remain a cornerstone of innovation in the pharmaceutical industry. Future research will likely focus on expanding the repertoire of reactions involving this scaffold and its application in the synthesis of inhibitors for other important biological targets.

References

- Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. DOI:10.2174/1570193x19666220629103027

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.

-

Semantic Scholar. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Retrieved from [Link]

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122.

-

ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

- Kumar, D. K., et al. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.

- Patel, V. R., et al. (2015). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(1), 505.

-

RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

- Google Patents. (n.d.). Substituted quinoline derivatives.

- Al-Ostath, A., et al. (2015).

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). High-purity quinoline derivative and method for manufacturing same.

- Google Patents. (n.d.). Heterocyclic compounds as inhibitors of beta-lactamases.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 78105-37-0 | DDA10537 [biosynth.com]

- 4. chemijournal.com [chemijournal.com]

- 5. ijsr.net [ijsr.net]

- 6. 2-Chloroquinoline(612-62-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]

- 8. US11298349B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]

spectroscopic data of 2-Chloro-3-nitroquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 78105-37-0), a key intermediate in organic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying chemical principles, and provides robust, field-proven protocols for data acquisition. The causality behind experimental choices is elucidated to ensure that the described methodologies are not just procedures to be followed, but self-validating systems for generating reliable data.

Introduction: The Chemical Identity of this compound

This compound is a substituted heterocyclic aromatic compound. Its structure, featuring a quinoline core functionalized with two potent electron-withdrawing groups—a chloro group at position 2 and a nitro group at position 3—makes it a highly reactive and versatile building block in medicinal chemistry and material science.[1][3] The precise placement of these functional groups dictates the molecule's electronic properties and reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will dissect the characteristic spectral signature of this compound, providing a foundational reference for its unambiguous identification.

Molecular Structure and Numbering

The systematic numbering of the quinoline ring is crucial for the correct assignment of NMR signals. The following diagram illustrates the structure and standard IUPAC numbering for this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a distinct "fingerprint" based on its functional groups. The spectrum of this compound is dominated by features arising from the nitro group and the substituted aromatic system.

Rationale for Interpretation: The interpretation strategy involves identifying diagnostic peaks in order of importance.[4] The strong absorptions of the nitro group are typically the most prominent and easily identifiable features.[5] Subsequently, absorptions related to the aromatic ring (C-H and C=C stretches) confirm the core structure, and the C-Cl stretch can be identified in the fingerprint region.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100–3000 | Medium-Weak | Aromatic C-H | Stretching |

| 1600–1585 & 1500-1400 | Medium | Aromatic C=C | In-ring Stretching |

| 1550–1475 | Strong | N-O | Asymmetric Stretching |

| 1360–1290 | Strong | N-O | Symmetric Stretching |

| 850-550 | Medium-Strong | C-Cl | Stretching |

| 900-675 | Strong | C-H | Out-of-Plane Bending |

Table 1: Characteristic Infrared Absorption Bands for this compound.

Detailed Interpretation:

-

Nitro Group (NO₂): The most definitive peaks in the spectrum are the two strong absorptions corresponding to the N-O stretching vibrations.[8] The asymmetric stretch appears at a higher frequency (typically 1550–1475 cm⁻¹) compared to the symmetric stretch (1360–1290 cm⁻¹).[8] Conjugation with the quinoline ring system causes these bands to appear at slightly lower wavenumbers than in aliphatic nitro compounds.[8][9] The presence of this distinct pair of strong bands is a primary indicator for the nitro functionality.[5]

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the quinoline core.[7][10]

-

Aromatic Ring C=C Stretches: Multiple medium-intensity bands in the 1600-1400 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[7][10]

-

C-Cl Stretch: The absorption due to the C-Cl bond stretch is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. While this region can be complex, a medium to strong band here is consistent with the chloro-substituent.[6]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range result from the out-of-plane bending of the aromatic C-H bonds. The exact positions can give clues about the substitution pattern of the benzene portion of the quinoline ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the electronic environment of each hydrogen and carbon atom in the structure.

Causality of Chemical Shifts: The chemical shifts are heavily influenced by the electronic effects of the substituents. Both the chloro and nitro groups are strongly electron-withdrawing.[11] This deshields the nuclei in the quinoline ring system, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted quinoline.[11] The effect is most pronounced on the atoms ortho and para to the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals only for the five protons on the quinoline ring system (H4, H5, H6, H7, H8), as the substituents at positions 2 and 3 have no protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 8.8 - 9.2 | s | - |

| H8 | 8.1 - 8.4 | d | J = 8.0 - 8.5 |

| H5 | 7.9 - 8.2 | d | J = 8.0 - 8.5 |

| H7 | 7.8 - 8.1 | ddd | J ≈ 8.5, 7.0, 1.5 |

| H6 | 7.6 - 7.9 | ddd | J ≈ 8.5, 7.0, 1.5 |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Interpretation of ¹H NMR Spectrum:

-

H4: This proton is situated peri to the nitrogen atom and adjacent to the strongly electron-withdrawing nitro group. This combined deshielding effect is expected to shift its resonance significantly downfield, likely appearing as a sharp singlet.

-

H8 and H5: These protons are on the benzene ring portion. H8 is ortho to the ring nitrogen, and H5 is peri to the C4a-C8a ring junction, leading to their downfield positions. They are expected to appear as doublets due to coupling with their respective ortho neighbors (H7 and H6).

-

H6 and H7: These protons are in the middle of the benzene ring and are coupled to each other (ortho), as well as to H5 and H8 respectively (meta coupling might be observed). They are expected to appear as complex multiplets, often as a doublet of doublet of doublets (ddd) or a triplet of doublets (td).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline core.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 135 - 140 |

| C4 | 128 - 132 |

| C4a | 145 - 149 |

| C5 | 125 - 129 |

| C6 | 130 - 134 |

| C7 | 127 - 131 |

| C8 | 129 - 133 |

| C8a | 147 - 151 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Interpretation of ¹³C NMR Spectrum:

-